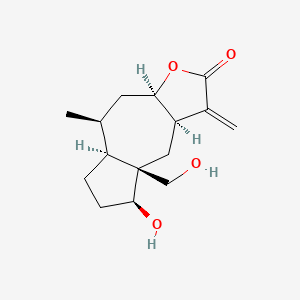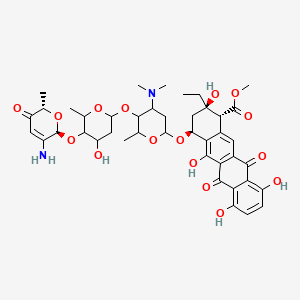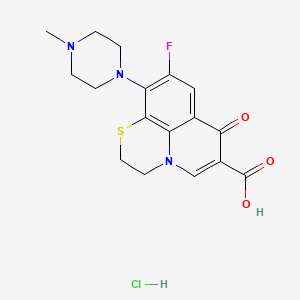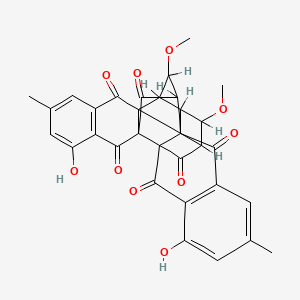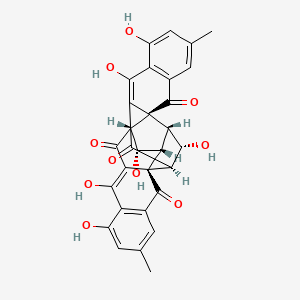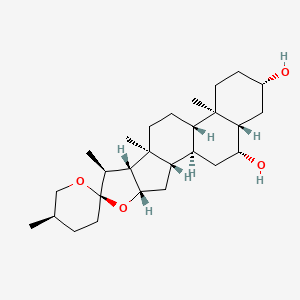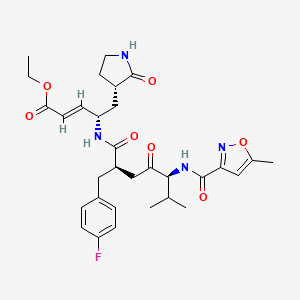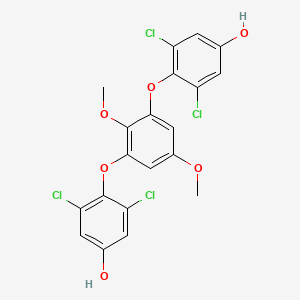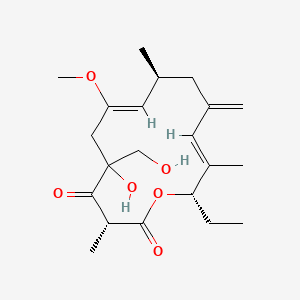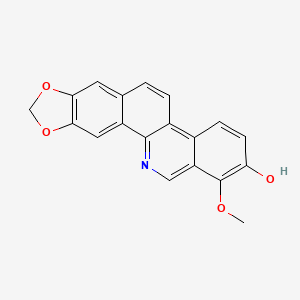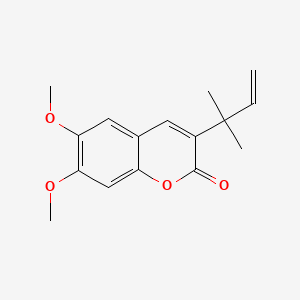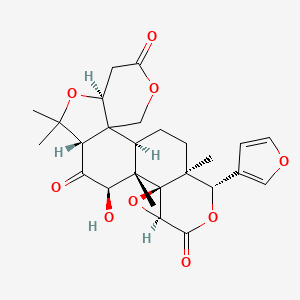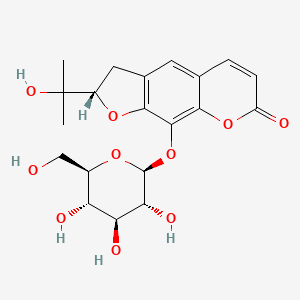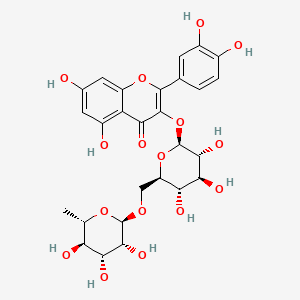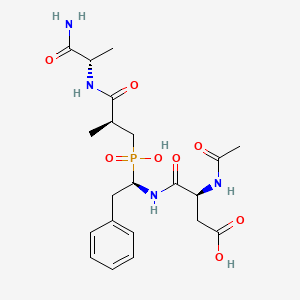
RXP 407
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXP-407 is a phosphinic peptide known for its potent inhibition of angiotensin I converting enzyme (ACE). This compound is unique because it selectively inhibits the N-terminal active site of ACE, distinguishing it from other ACE inhibitors that typically target both active sites equally . This selectivity makes RXP-407 a valuable tool in cardiovascular research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
RXP-407 is synthesized through a series of peptide coupling reactions. The key steps involve the formation of a phosphinic peptide bond, which is achieved using specific phosphinic acid derivatives. The synthesis typically starts with the protection of amino acid side chains, followed by the coupling of the phosphinic acid moiety to the peptide backbone. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of RXP-407 involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the product. SPPS is often preferred for its efficiency and ability to produce high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
RXP-407 undergoes various chemical reactions, including:
Oxidation: The phosphinic group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Substitution reactions can occur at the amino acid residues or the phosphinic group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphinic group can lead to the formation of phosphonic acids, while reduction can yield modified peptides with altered biological activity .
Scientific Research Applications
Chemistry
In chemistry, RXP-407 is used as a model compound to study selective inhibition of enzymes. Its unique structure and selective inhibition properties make it a valuable tool for understanding enzyme-substrate interactions and developing new inhibitors .
Biology
In biological research, RXP-407 is used to study the role of ACE in various physiological processes. Its ability to selectively inhibit the N-terminal active site of ACE allows researchers to investigate the specific functions of this enzyme domain .
Medicine
In medicine, RXP-407 has potential therapeutic applications in the treatment of cardiovascular diseases. By selectively inhibiting the N-terminal active site of ACE, RXP-407 can modulate blood pressure and cardiovascular function with potentially fewer side effects compared to non-selective ACE inhibitors .
Industry
In the pharmaceutical industry, RXP-407 is used in the development of new ACE inhibitors. Its unique properties make it a valuable lead compound for designing drugs with improved selectivity and efficacy .
Mechanism of Action
RXP-407 exerts its effects by binding to the N-terminal active site of ACE. This binding inhibits the enzyme’s activity, preventing the conversion of angiotensin I to angiotensin II. The inhibition of this pathway leads to a decrease in blood pressure and modulation of cardiovascular function. The molecular targets of RXP-407 include the zinc ion in the active site of ACE, which is essential for the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Captopril: A non-selective ACE inhibitor that targets both active sites of ACE.
Enalapril: Another non-selective ACE inhibitor used in the treatment of hypertension.
Lisinopril: A widely used ACE inhibitor with similar properties to captopril and enalapril.
Uniqueness of RXP-407
RXP-407 is unique because of its selective inhibition of the N-terminal active site of ACE. This selectivity allows for more precise modulation of ACE activity, potentially leading to fewer side effects and improved therapeutic outcomes compared to non-selective inhibitors .
Properties
Molecular Formula |
C21H31N4O8P |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(1R)-1-[[(2S)-3-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-methyl-3-oxopropyl]-hydroxyphosphoryl]-2-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H31N4O8P/c1-12(20(30)23-13(2)19(22)29)11-34(32,33)17(9-15-7-5-4-6-8-15)25-21(31)16(10-18(27)28)24-14(3)26/h4-8,12-13,16-17H,9-11H2,1-3H3,(H2,22,29)(H,23,30)(H,24,26)(H,25,31)(H,27,28)(H,32,33)/t12-,13+,16+,17-/m1/s1 |
InChI Key |
OCAZUTUOYLAIOA-OSRSDYAFSA-N |
SMILES |
CC(CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C)O)C(=O)NC(C)C(=O)N |
Isomeric SMILES |
C[C@H](CP(=O)([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)C)O)C(=O)N[C@@H](C)C(=O)N |
Canonical SMILES |
CC(CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C)O)C(=O)NC(C)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-Asp-Phe-psi(PO2CH2)-Ala-Ala-NH2 RXP 407 RXP-407 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


